![molecular formula C13H18BrNO2 B2654616 4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol CAS No. 1497970-49-6](/img/structure/B2654616.png)
4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol, also known as BMS-986205, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer and autoimmune diseases.
Wirkmechanismus
4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol is a selective inhibitor of the bromodomain and extraterminal domain (BET) family of proteins, which play a key role in the regulation of gene expression. By inhibiting BET proteins, 4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol can block the expression of genes that are involved in cancer cell growth and survival, as well as in the immune response that drives autoimmune diseases.
Biochemical and Physiological Effects:
In addition to its anti-tumor and immunomodulatory effects, 4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol has also been shown to have anti-inflammatory properties, which may be beneficial for the treatment of other diseases such as asthma and chronic obstructive pulmonary disease (COPD). However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol is its selectivity for BET proteins, which reduces the risk of off-target effects. However, the compound has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels. Additionally, further research is needed to determine the optimal dosing regimen and potential side effects of this compound.
Zukünftige Richtungen
There are several potential future directions for the development of 4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol. One possibility is the combination of this compound with other anti-cancer or immunomodulatory agents in order to enhance its efficacy. Another direction is the development of more potent and selective BET inhibitors based on the structure of 4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol. Additionally, further research is needed to better understand the mechanism of action and potential therapeutic applications of this compound in other diseases beyond cancer and autoimmune disorders.
In conclusion, 4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol is a promising small molecule inhibitor with potent anti-tumor and immunomodulatory effects. While further research is needed to fully understand its mechanism of action and potential side effects, this compound has the potential to become an important therapeutic agent for the treatment of cancer and autoimmune diseases.
Synthesemethoden
The synthesis of 4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol involves several steps, including the reaction of 4-bromobenzylamine with 4-hydroxymethyltetrahydrofuran, followed by the addition of N,N-dimethylformamide dimethyl acetal and trifluoroacetic acid. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol has been shown to have potent anti-tumor activity in preclinical studies, particularly against solid tumors such as lung, colon, and breast cancers. It has also demonstrated efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
4-[[(4-bromophenyl)methylamino]methyl]oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c14-12-3-1-11(2-4-12)9-15-10-13(16)5-7-17-8-6-13/h1-4,15-16H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJODWHXOKRBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNCC2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(4-Bromophenyl)methyl]amino}methyl)oxan-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

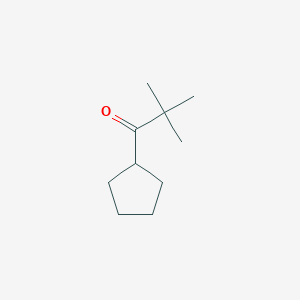
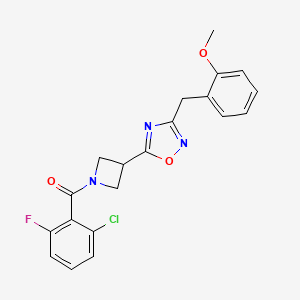
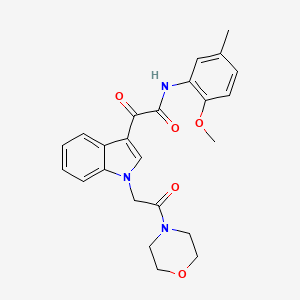
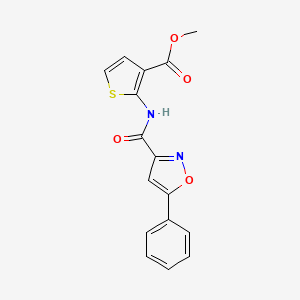
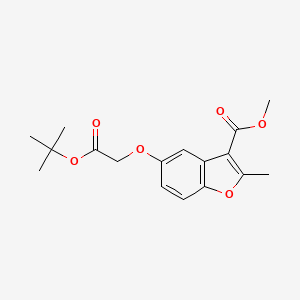
![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2654544.png)
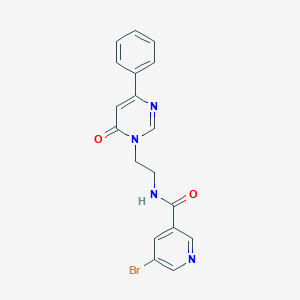
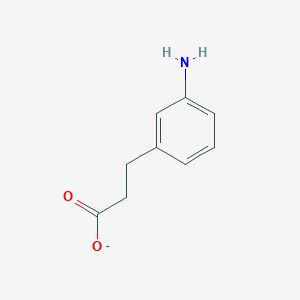
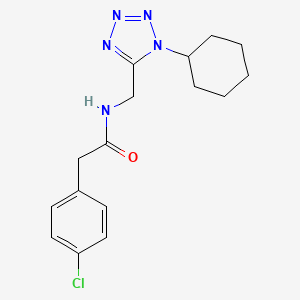
![2-[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2654550.png)
![4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol](/img/structure/B2654551.png)

![1-(4-benzylpiperidin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol hydrochloride](/img/structure/B2654554.png)
